molecular formula C5H10N4 B2640434 2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine CAS No. 856861-69-3

2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine

Cat. No.: B2640434
CAS No.: 856861-69-3
M. Wt: 126.163
InChI Key: FTILWFNDSQHZBI-UHFFFAOYSA-N
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Description

“2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine” is a chemical compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains an ethanamine group attached to the triazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of p-cymene Ru (II) complexes with 2- (N-methyl-1H-1,2,4-triazol-3-yl)pyridines involved the use of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . Another study reported the synthesis of novel 2- (1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2- (4,5-dihydro-1H-pyrazol-1-yl)-4- (1H-1,2,3-triazol-4-yl)thiazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as X-ray crystallography . These techniques provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be complex and varied. For example, reactions of 1- (5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions gave the corresponding chalcones . Further reactions with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For example, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis and Identification Against COVID-19

A study by Rashdan et al. (2021) involved the synthesis of novel molecules containing the 1,2,3-triazole moiety for potential antiviral activity against COVID-19. The compounds were synthesized via a structure-guided virtual screening approach and showed good docking scores against the main coronavirus protease, suggesting their potential as antiviral agents Rashdan et al., 2021.

Efficient Synthesis of Novel Compounds

Latthe et al. (2007) reported a simple and efficient synthesis of novel N,N′-bis (1H-pyrrol-1-yl)-1-[2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl]-1H-1,2,3-triazole-4,5-dicarboxamides. This synthesis illustrates the versatility of the 1,2,3-triazole framework in creating compounds with potential biological activity Latthe et al., 2007.

DNA Binding and Cytotoxicity Studies

A paper by Kumar et al. (2012) focused on Cu(II) complexes of tridentate ligands with a structure related to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanamine. These complexes demonstrated significant DNA binding propensity and showed minor structural changes to calf thymus DNA, indicating potential for further study in biological applications Kumar et al., 2012.

Antimicrobial Activity of 1,2,3-Triazoles

Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity. The study provided insights into the potential of 1,2,3-triazole derivatives as antimicrobial agents, underscoring the importance of this chemical structure in developing new therapeutic agents Holla et al., 2005.

Corrosion Inhibition

Elazhary et al. (2019) conducted a study on the corrosion inhibition properties of 1,2,3-triazole derivatives on mild steel in sulphuric acid solution. This research highlights the application of triazole compounds in materials science, specifically in protecting metals against corrosion Elazhary et al., 2019.

Future Directions

Future research could focus on further exploring the synthesis, characterization, and potential applications of “2-(1-Methyl-1H-1,2,3-triazol-4-YL)ethanamine” and related compounds. This could include investigating their potential use in medicinal chemistry, particularly in the development of new anticancer drugs .

Properties

IUPAC Name

2-(1-methyltriazol-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-9-4-5(2-3-6)7-8-9/h4H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTILWFNDSQHZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856861-69-3
Record name 2-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
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